molecular formula C15H15N5O2 B12595343 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine CAS No. 897359-93-2

6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine

Cat. No.: B12595343
CAS No.: 897359-93-2
M. Wt: 297.31 g/mol
InChI Key: RREOHLDDCYGABU-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is a compound belonging to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrido[3,2-d]pyrimidine core with a 3,4-dimethoxyphenyl group attached at the 6-position and two amino groups at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine typically involves the condensation of appropriate precursors. One common method involves the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with 3,4,5-trimethoxyaniline in the presence of Raney Nickel in acetic acid. This reaction yields an intermediate, which is then methylated at the N10 position by reductive alkylation with formaldehyde and sodium cyanoborohydride .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridopyrimidine core.

    Substitution: The amino groups at the 2 and 4 positions can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups at the amino positions.

Scientific Research Applications

6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes, such as protein kinases, by binding to their active sites and preventing their normal function. This inhibition can disrupt various cellular signaling pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidine: Another isomer with similar biological activities.

    Pyrido[3,4-d]pyrimidine: Known for its therapeutic potential in different applications.

    Pyrido[4,3-d]pyrimidine:

Uniqueness

6-(3,4-Dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a pyridopyrimidine core with a 3,4-dimethoxyphenyl group makes it a valuable compound for various research and therapeutic applications .

Properties

CAS No.

897359-93-2

Molecular Formula

C15H15N5O2

Molecular Weight

297.31 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C15H15N5O2/c1-21-11-6-3-8(7-12(11)22-2)9-4-5-10-13(18-9)14(16)20-15(17)19-10/h3-7H,1-2H3,(H4,16,17,19,20)

InChI Key

RREOHLDDCYGABU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C=C2)N=C(N=C3N)N)OC

Origin of Product

United States

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